N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide
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Overview
Description
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide typically involves the assembly of the pyrazolopyridine core followed by the introduction of the benzamide group. One common method involves the reaction of 1,6-dimethylpyrazolo[3,4-b]pyridine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activities. The compound can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furancarboxamide
- 1H-pyrazolo[3,4-b]pyridine derivatives
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide stands out due to its unique combination of a pyrazolopyridine core and a fluorobenzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13FN4O |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
N-(1,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C15H13FN4O/c1-9-3-8-12-13(19-20(2)14(12)17-9)18-15(21)10-4-6-11(16)7-5-10/h3-8H,1-2H3,(H,18,19,21) |
InChI Key |
DRVGJUWKDLBGIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NN2C)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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